molecular formula C7H10N2S B6153803 2-(dimethylamino)pyridine-3-thiol CAS No. 2229280-33-3

2-(dimethylamino)pyridine-3-thiol

Cat. No.: B6153803
CAS No.: 2229280-33-3
M. Wt: 154.2
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Description

2-(Dimethylamino)pyridine-3-thiol is a pyridine derivative featuring a dimethylamino group at the 2-position and a thiol (-SH) group at the 3-position of the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to the electronic and steric effects imparted by its substituents. Pyridine derivatives are widely utilized in medicinal chemistry for their bioactivity, and the presence of a thiol group enhances nucleophilicity, enabling participation in disulfide bond formation or metal coordination .

Properties

CAS No.

2229280-33-3

Molecular Formula

C7H10N2S

Molecular Weight

154.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)pyridine-3-thiol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with dimethylamine, followed by the introduction of a thiol group at the third position. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a column packed with a suitable catalyst can be employed to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)pyridine-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)pyridine-3-thiol involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The thiol group can form disulfide bonds, which are important in biological systems. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations on the Pyridine Ring

2-[(Dimethylamino)methyl]-3-pyridinol
  • Structure: Features a hydroxyl (-OH) group at the 3-position and a dimethylaminomethyl (-CH₂N(CH₃)₂) group at the 2-position.
  • Key Differences :
    • The hydroxyl group is less nucleophilic than the thiol, reducing reactivity in alkylation or redox reactions.
    • Hydrogen bonding capability of -OH may enhance solubility in polar solvents compared to the thiol analog.
    • Molecular Weight: 168.20 g/mol (calculated from C₉H₁₄N₂O) .
2-(Methylamino)pyridine-3-methanol
  • Structure: Contains a methanol (-CH₂OH) group at the 3-position and a methylamino (-NHCH₃) group at the 2-position.
  • The methylamino group (vs. dimethylamino) reduces electron-donating effects, affecting the pyridine ring’s basicity .

Aliphatic vs. Aromatic Thiols

2-(Dimethylamino)ethanethiol
  • Structure: An aliphatic thiol with a dimethylamino group on an ethane backbone.
  • Key Differences :
    • The aliphatic chain lacks aromatic conjugation, leading to lower thermal stability and distinct electronic properties.
    • Thiol acidity (pKa) is higher in aliphatic thiols (~9–10) compared to aromatic thiols (~6–8), affecting deprotonation behavior.
    • Molecular Weight: 121.20 g/mol (C₄H₁₁NS) .

Substituent Position and Reactivity

  • Ethyl 4-(Dimethylamino)benzoate vs. ortho) and functional groups (ester vs. methacrylate) influence reactivity. Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in polymerization due to resonance stabilization of the dimethylamino group, a principle applicable to pyridine analogs .

Data Table: Structural and Functional Comparisons

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Properties
2-(Dimethylamino)pyridine-3-thiol 2-(dimethylamino), 3-(thiol) Aromatic thiol, tertiary amine ~168.24 (estimated) High nucleophilicity, redox-active
2-[(Dimethylamino)methyl]-3-pyridinol 2-(dimethylaminomethyl), 3-OH Hydroxyl, tertiary amine 168.20 Hydrogen bonding, lower reactivity
2-(Methylamino)pyridine-3-methanol 2-(methylamino), 3-(CH₂OH) Methanol, secondary amine ~154.19 (estimated) Steric hindrance, H-bond donor/acceptor
2-(Dimethylamino)ethanethiol Aliphatic chain Aliphatic thiol, tertiary amine 121.20 Higher thiol acidity, flexible backbone

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